![molecular formula C11H24OSi B14475242 Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane CAS No. 65102-17-2](/img/structure/B14475242.png)
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 2,4,4-trimethylpent-2-en-3-ol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane typically involves the reaction of 2,4,4-trimethylpent-2-en-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield simpler silane derivatives.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Functionalized silanes with diverse applications.
科学的研究の応用
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane finds applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane involves its interaction with various molecular targets, primarily through the formation of stable silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the materials in which it is incorporated, leading to enhanced performance characteristics.
類似化合物との比較
Similar Compounds
- Trimethylmethoxysilane
- Trimethylethoxysilane
- Trimethylbutoxysilane
Uniqueness
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is unique due to the presence of the 2,4,4-trimethylpent-2-en-3-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
65102-17-2 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC名 |
trimethyl(2,4,4-trimethylpent-2-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-9(2)10(11(3,4)5)12-13(6,7)8/h1-8H3 |
InChIキー |
ZDEYCTWRJWUKRV-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(C)(C)C)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


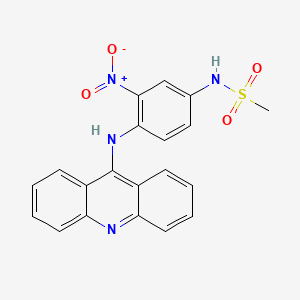

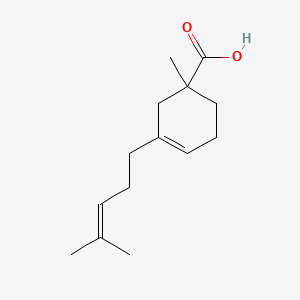
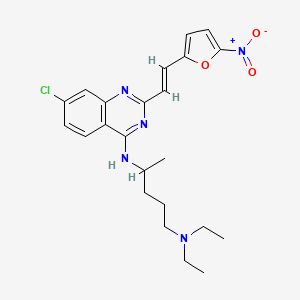
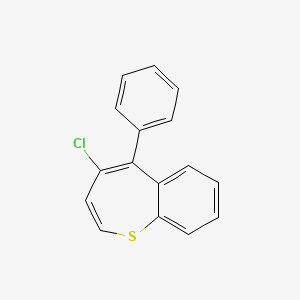

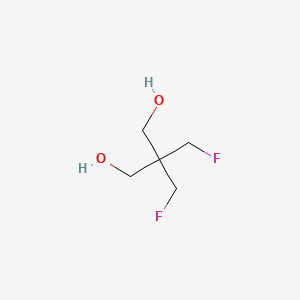
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
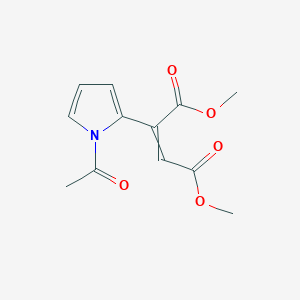


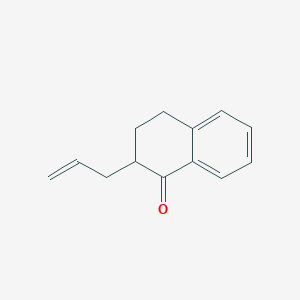
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)

